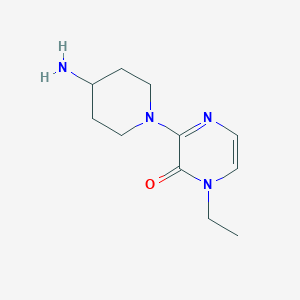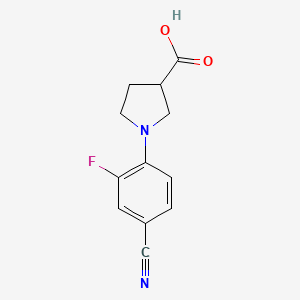
Acide 1-(4-cyano-2-fluorophényl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11FN2O2 It is characterized by the presence of a pyrrolidine ring substituted with a cyano group and a fluorine atom on the phenyl ring
Applications De Recherche Scientifique
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Analyse Biochimique
Biochemical Properties
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with selective androgen receptor modulators, influencing their binding affinity and activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.
Cellular Effects
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in androgen receptor signaling . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby impacting cellular metabolism and function. Additionally, it may affect cell proliferation and apoptosis, depending on the cellular context and concentration used.
Molecular Mechanism
The molecular mechanism of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of enzymes involved in androgen receptor signaling, leading to changes in gene expression and cellular responses . The binding interactions typically involve the cyano and fluorophenyl groups, which enhance the compound’s affinity for its target.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and gene expression . Threshold effects have been observed, where a specific concentration is required to elicit a significant biological response.
Metabolic Pathways
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the metabolism of androgen receptor ligands, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites and alterations in cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach its site of action.
Subcellular Localization
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression by acting on nuclear receptors.
Méthodes De Préparation
The synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the cyano and fluorine substituents. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or amines.
Introduction of Substituents: The cyano and fluorine groups can be introduced via nucleophilic substitution reactions using appropriate reagents like cyanide salts and fluorinating agents.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Mécanisme D'action
The mechanism of action of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, potentially inhibiting or modulating the activity of the target. The pyrrolidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.
Comparaison Avec Des Composés Similaires
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyano-2-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-(4-Cyano-2-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of fluorine, potentially altering its hydrophobicity and interaction with biological targets.
The uniqueness of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-5-8(6-14)1-2-11(10)15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLSAKLXOGFNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


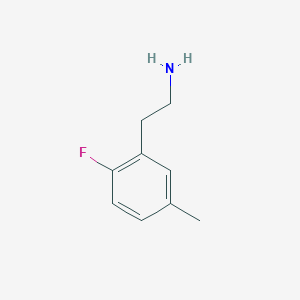
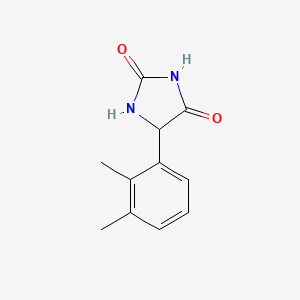
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)
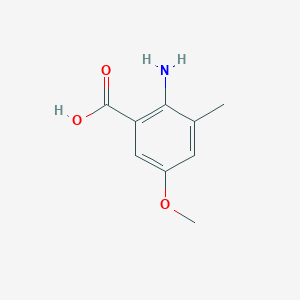
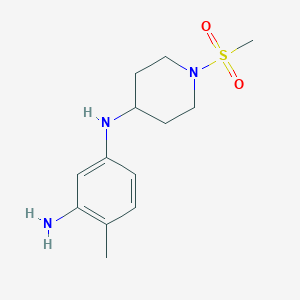
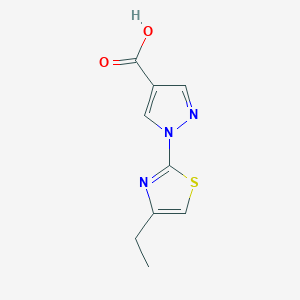
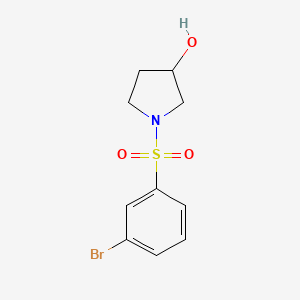
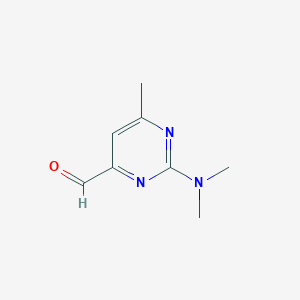
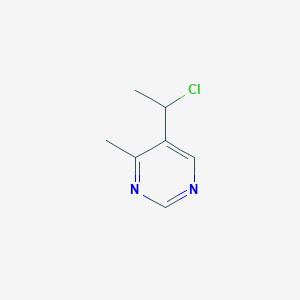
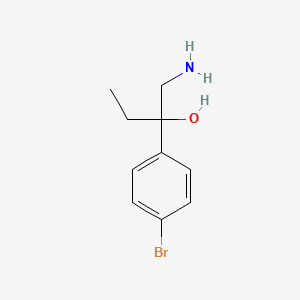
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
